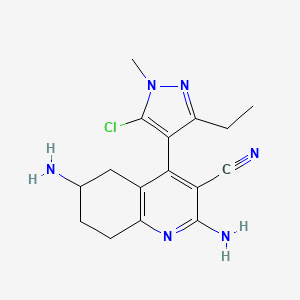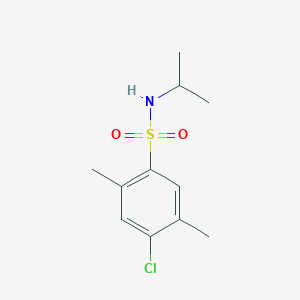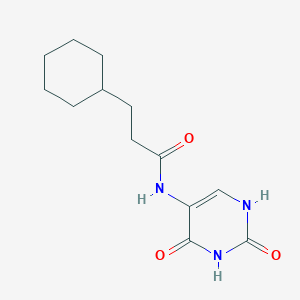![molecular formula C17H17N3O5 B5488613 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as NBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NBPC belongs to the class of imidamide compounds and has been found to exhibit promising anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer.
Biochemical and Physiological Effects:
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and to induce apoptosis in cancer cells. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer. Another advantage of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its ability to target specific cells and tissues, making it a potential drug delivery system. However, one of the limitations of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide. One area of research could be the development of more efficient synthesis methods for 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide to improve its yield and purity. Another area of research could be the investigation of the potential therapeutic applications of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide and to identify its molecular targets. Finally, the development of more soluble forms of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzene-1-carboximidamide and 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of diseases such as rheumatoid arthritis and cancer. 4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c18-17(13-8-10-14(11-9-13)20(22)23)19-25-16(21)7-4-12-24-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGHVSTBVSHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-butoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5488533.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5488541.png)
![7-amino-4-oxo-3-(3-thienyl)-8-(3-thienylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5488542.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate](/img/structure/B5488543.png)
![4-(4-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5488546.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5488555.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)
![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)


![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)


